1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine
Description
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O/c15-14(16,17)11-3-1-2-10(8-11)13-19-12(22-20-13)9-21-6-4-18-5-7-21/h1-3,8,18H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGMZEJFRXZZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with Piperazine: The final step involves coupling the oxadiazole intermediate with piperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C14H17Cl2F3N4O
- Molecular Weight : 385.21 g/mol
- CAS Number : 1171190-56-9
The structural features of this compound include a piperazine ring and a 1,2,4-oxadiazole moiety, which are known to contribute to its biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 0.67 | Induction of apoptosis |
| HCT-116 (Colon) | 0.80 | Inhibition of cell proliferation |
| ACHN (Renal) | 0.87 | Disruption of cell cycle |
These findings suggest that the compound can induce apoptosis and inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against several microbial strains:
| Microbial Strain | Activity | Mechanism |
|---|---|---|
| Mycobacterium bovis | Strong inhibition | Targeting fatty acid biosynthesis |
| Staphylococcus aureus | Moderate inhibition | Disruption of membrane integrity |
These results indicate that the compound can potentially be developed into an antimicrobial treatment option .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study 1 : A derivative with a structure similar to that of this compound was tested in a Phase II clinical trial for metastatic melanoma and demonstrated significant tumor size reduction.
- Case Study 2 : In vitro studies showed that another oxadiazole derivative significantly reduced bacterial load in Staphylococcus aureus infections.
These case studies underline the compound's potential in treating both cancer and infectious diseases .
Mechanism of Action
The mechanism of action of 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to act as a serotonergic agonist, binding to serotonin receptors and mimicking the effects of serotonin. This interaction can modulate various physiological processes, including mood regulation, pain perception, and cognitive function.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)piperazine: A closely related compound with similar structural features but lacking the oxadiazole ring.
1-(4-(Trifluoromethyl)phenyl)piperazine: Another similar compound with the trifluoromethyl group attached at a different position on the phenyl ring.
1-(3-(Trifluoromethyl)phenyl)-4-methylpiperazine: A derivative with an additional methyl group on the piperazine ring.
Uniqueness
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in scientific research.
Biological Activity
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine is a compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C14H17Cl2F3N4O
- Molecular Weight : 385.21 g/mol
- CAS Number : 1171190-56-9
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazole have shown IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .
- Antimicrobial Effects : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that similar oxadiazole derivatives possess potent activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
- Neuroprotective Properties : Preliminary studies indicate that oxadiazole derivatives may also offer neuroprotective effects. In models of cerebral ischemia, compounds similar to this piperazine derivative have been shown to prolong survival times in mice and decrease mortality rates .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
-
Antimicrobial Efficacy :
- Research focused on the antimicrobial properties of oxadiazole derivatives showed promising results against resistant bacterial strains. The study highlighted a specific derivative that outperformed traditional antibiotics in efficacy against S. aureus with a minimum inhibitory concentration (MIC) comparable to standard treatments .
- Neuroprotective Activity :
Q & A
Q. What are the key synthetic routes for 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-oxadiazole core via cyclization of an amidoxime intermediate with a trifluoromethylphenyl-substituted carboxylic acid derivative under reflux conditions .
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., using propargyl bromide in DMF with K₂CO₃ as a base) .
- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) and recrystallization are standard .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integration .
- Mass Spectrometry (LCMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for pharmacological studies) .
Q. What are the primary structural features influencing its potential bioactivity?
- The 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide groups .
- The trifluoromethylphenyl group increases lipophilicity and electron-withdrawing effects, improving target binding .
- The piperazine moiety facilitates solubility and interaction with biological targets (e.g., enzymes, receptors) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis?
- Catalyst Optimization : Use CuSO₄·5H₂O and sodium ascorbate for "click chemistry" triazole formations (yields >90%) .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while temperature control (20–25°C) reduces side reactions .
- Workflow Adjustments : Sequential addition of reagents and inert atmosphere (argon) prevent oxidation of sensitive intermediates .
Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
- Assay Standardization : Validate protocols using positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies) .
- Dose-Response Studies : Perform 8-point concentration curves to ensure reproducibility .
- Target Selectivity Screening : Use kinase panels or proteome-wide profiling to rule off-target effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2) .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What are the stability challenges under varying pH and temperature conditions?
- pH Sensitivity : Degradation occurs at extremes (pH <2 or >10), requiring buffered solutions for in vitro assays .
- Thermal Stability : Store at –20°C in amber vials to prevent photodegradation; room-temperature storage is feasible for short-term use .
Q. How does isomerism (e.g., oxadiazole ring tautomerism) impact pharmacological activity?
- Stereochemical Analysis : Use NOESY NMR to confirm dominant tautomers .
- Activity Comparison : Synthesize and test isomers separately (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole derivatives) .
Methodological Notes
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Advanced Purification : Employ preparative HPLC for isomers or hygroscopic intermediates .
- Scale-Up Challenges : Optimize solvent volumes and catalyst recovery for cost-effective production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
